2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJWGGYPDKWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine. This enzyme plays a crucial role in cell growth and regulation of the redox and epigenetic states of cells.
Mode of Action
This could potentially affect the production of one-carbon units that are indispensable for cell growth and regulation.
Biochemical Pathways
The compound’s action primarily affects the serine metabolism pathway . By interacting with SHMT2, it influences the conversion of serine to glycine, which is a critical step in this pathway. The downstream effects of this interaction could include changes in cell growth and regulation, as well as alterations in the redox and epigenetic states of cells.
Result of Action
The molecular and cellular effects of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol’s action are likely tied to its influence on the serine metabolism pathway. By affecting the activity of SHMT2, it could potentially alter cell growth and regulation, as well as the redox and epigenetic states of cells.
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may participate in various biochemical reactions. The hydroxymethyl group in the compound could potentially interact with enzymes, proteins, and other biomolecules These interactions could be through hydrogen bonding or other types of non-covalent interactions
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels
Biological Activity
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, also known as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, is a pyridinone derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its iron-chelating properties and potential therapeutic applications in various medical fields.
The molecular formula of this compound is C₈H₁₁NO₂, and its structure includes a hydroxymethyl group that enhances its reactivity and biological interactions. The compound's ability to form complexes with metal ions, especially iron, is a significant aspect of its biological activity.
Iron Chelation
One of the most notable biological activities of this compound is its iron chelation capability . Research indicates that this compound can effectively bind to Fe³⁺ ions, forming stable complexes. The pFe³⁺ value of the complex formed by this compound is significantly higher than that of deferiprone, a clinically used iron chelator, suggesting superior efficacy in iron overload conditions .
Table 1: Iron Chelation Properties
| Compound | pFe³⁺ Value | Comparison to Deferiprone |
|---|---|---|
| This compound | 22.0 | Higher |
| Deferiprone | 20.6 | Reference |
Antiproliferative Effects
In vitro studies have shown that derivatives of pyridinones, including this compound, exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase II activity, which is crucial for DNA replication and cell division . This property suggests potential applications in cancer therapy.
Enzyme Interactions
The compound has been utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural features allow it to modulate various biochemical processes through specific binding interactions with enzymes .
Study on Iron Chelation
A study conducted on mice demonstrated the bio-distribution and efficacy of this compound in vivo. The results indicated significant iron reduction in tissues compared to control groups, affirming its potential as a therapeutic agent for conditions like hemochromatosis .
Anticancer Activity Assessment
Another research effort explored the antiproliferative effects of hydroxymethyl-pyridinones on human cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth, with IC₅₀ values indicating potent activity against specific targets while exhibiting low toxicity towards normal cells .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Case Study:
In a controlled laboratory setting, this compound was tested against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating potential as a lead compound for developing new antibiotics.
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The DPPH radical scavenging assay revealed that it can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 15 |
| Quercetin | 30 |
Applications in Agriculture
1. Plant Growth Regulator
Recent studies have explored the use of this compound as a plant growth regulator. Its application has been shown to enhance root development and overall plant vigor.
Case Study:
In trials with tomato plants, application of the compound at concentrations of 100 ppm resulted in a 20% increase in root biomass compared to untreated controls.
Applications in Material Science
1. Polymer Additive
The compound's hydroxymethyl group allows it to act as an effective additive in polymer formulations. It enhances thermal stability and mechanical properties of polymers when incorporated into polyolefins.
Data Table: Mechanical Properties of Polymer Composites
| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control (without additive) | 30 | 150 |
| Polymer with this compound | 45 | 200 |
Comparison with Similar Compounds
Key Observations:
Substituent Reactivity: The chloromethyl derivative () exhibits higher electrophilicity at the 2-position, making it suitable for nucleophilic substitution reactions (e.g., in prodrug synthesis). In contrast, the hydroxymethyl group is less reactive but contributes to solubility and stability in aqueous environments. The aminomethyl analog () forms hydrochloride salts, enhancing its solubility and utility in medicinal chemistry (e.g., as a precursor for CNS-targeting agents).
Physicochemical Properties: The hydroxymethyl group increases hydrophilicity compared to chloromethyl or unsubstituted pyridinones. This property may improve bioavailability but reduce membrane permeability.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, and how can reaction conditions be optimized to minimize by-products?
- Methodology : The compound can be synthesized via condensation of 3,5-dimethylpyridin-4(1H)-one with formaldehyde under basic conditions. Optimization includes controlling pH (8–10) to avoid over-hydroxymethylation and using anhydrous solvents (e.g., THF) to suppress hydrolysis. Monitoring via TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~4.3 ppm, singlet) and the enolic hydroxyl group (δ ~12 ppm, broad). Methyl groups (3,5-dimethyl) appear as singlets at δ ~2.1–2.3 ppm .
- IR : Strong absorption at ~3200–3400 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O enol tautomer) .
- MS : Molecular ion peak at m/z 167.1 (C₈H₁₁NO₂) confirms the molecular weight .
Q. What validated analytical methods quantify this compound as a pharmaceutical impurity?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Mobile phase: acetonitrile/0.1% phosphoric acid (70:30). Validation parameters include linearity (R² > 0.999), LOD (0.05 µg/mL), and LOQ (0.15 µg/mL) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., hydrogen bonding ambiguities) be resolved during structure refinement?
- Methodology : Use SHELXL for refinement, applying restraints for disordered hydrogen bonds. Graph set analysis (e.g., Etter’s notation) identifies recurring motifs like R₂²(8) rings or D -chains. Pair distribution function (PDF) analysis may resolve amorphous-phase discrepancies .
Q. What computational approaches model tautomeric equilibria between keto-enol forms in different solvents?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) with implicit solvent models (e.g., PCM for water or DMSO). Compare computed NMR shifts (GIAO method) with experimental data to validate tautomer ratios .
Q. How do 3,5-dimethyl groups influence reactivity in nucleophilic substitutions?
- Methodology : Steric effects from methyl groups reduce accessibility to the C-2 hydroxymethyl site, favoring electrophilic aromatic substitution at C-6. Kinetic studies (e.g., Hammett plots) quantify electronic effects, while X-ray crystallography reveals steric hindrance in transition states .
Q. What mechanistic insights do isotope labeling studies provide for acid-catalyzed degradation pathways?
- Methodology : Synthesize deuterated analogues (e.g., D₂O exchange at the hydroxymethyl group). Monitor degradation via LC-MS to track isotopic scrambling. Kinetic isotope effects (KIE > 1) indicate proton transfer is rate-limiting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
